molecular formula C7H9F3O2 B2454560 (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one CAS No. 153085-12-2

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one

Cat. No.: B2454560
CAS No.: 153085-12-2
M. Wt: 182.142
InChI Key: MDSDQULKLSBZHK-UHFFFAOYSA-N
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Properties

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSDQULKLSBZHK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121781-56-4
Record name (3E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one can be synthesized through a continuous process involving the reaction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride in a continuous reactor . The reaction is carried out at controlled temperatures, and the product is continuously extracted to obtain the desired compound. This method is efficient, reduces product loss, and minimizes safety hazards associated with batch production .

Industrial Production Methods

The industrial production of this compound involves similar continuous synthesis methods. The raw materials, including vinyl ethyl ether and trifluoroacetic anhydride, are introduced into a continuous reactor, and the reaction is carried out under controlled conditions. The product is then extracted and purified to obtain the final compound .

Chemical Reactions Analysis

Nucleophilic Additions to the Carbonyl Group

The compound’s carbonyl group acts as an electrophilic site for nucleophilic attack. Common nucleophiles include organometallic reagents and amines:

ReagentConditionsProduct FormedApplicationSource
Grignard reagentsAnhydrous THF, 0°CTertiary alcohol derivativesSynthesis of fluorinated alcohols
Organozinc compoundsRoom temperatureβ-trifluoromethyl ketonesIntermediate in drug synthesis

For example, reactions with ethylmagnesium bromide yield tertiary alcohols, while organozinc reagents selectively attack the carbonyl carbon without disrupting the conjugated system . The trifluoromethyl group enhances electrophilicity and stabilizes transition states through inductive effects.

Cyclization Reactions

The α,β-unsaturated system participates in cyclization to form heterocycles:

SubstrateCatalyst/ReagentProductYieldSource
HydrazinesAcetic acid, refluxTrifluoromethylpyrazoles60-75%
Primary aminesEtOH, 80°CSubstituted pyrroles55-70%

Notably, hydrazine derivatives undergo [3+2] cycloadditions to form pyrazole rings, while primary amines facilitate pyrrole synthesis via conjugate addition and cyclization . The ethoxy group directs regioselectivity in these reactions.

Phosphorylation and Protecting Group Chemistry

The ethoxy group serves as a transient protecting moiety in synthetic workflows:

Reaction PartnerConditionsOutcomeRole in SynthesisSource
Triethyl phosphiteToluene, 110°CPhosphorylated enonesPrecursors for Horner-Wadsworth-Emmons olefination
Peptide aminesDCM, 25°CTemporary ketone protectionFacilitating peptide chain elongation

Phosphorylation with triethyl phosphite generates stabilized ylides for olefin synthesis . In peptide chemistry, the ethoxy group shields the carbonyl during coupling steps, later removed under mild acidic conditions .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group activates the enone system for EAS:

ElectrophileSolvent/ConditionsProductSelectivitySource
Nitronium tetrafluoroborateH2SO4, 0°CNitrated enonesMeta-substitution dominant
Bromine (Br2)CCl4, refluxDibrominated derivativesα,β-dibromination

Nitration occurs preferentially at the meta position relative to the trifluoromethyl group, while bromination targets the α and β carbons of the enone. Steric hindrance from the methyl group moderates reactivity.

Diels-Alder Reactions

The conjugated dienophile system engages in [4+2] cycloadditions:

DieneConditionsCycloadductStereochemistrySource
1,3-ButadieneToluene, 100°CBicyclic trifluoromethyl adductsEndo preference
AnthraceneXylene, refluxPolycyclic fluorinated systemsHigh diastereoselectivity

These reactions produce bicyclic frameworks with retained trifluoromethyl groups, valuable in materials science. The ethoxy substituent enhances dienophilicity by polarizing the π-system.

Hydrolysis and Stability

Despite its stability under inert conditions, the compound undergoes hydrolysis:

ConditionsReagentProductNotesSource
Aqueous HCl (1M)RT, 24hTrifluoroacetic acid derivativesEthoxy group cleavage
Moisture exposureAmbientDegradation to carboxylic acidsRequires stabilizers (e.g., BHT)

Stabilization with 0.5% BHT is critical to prevent moisture-induced decomposition during storage . Hydrolysis under acidic conditions cleaves the ethoxy group, yielding trifluoromethyl ketones.

Radical Reactions

The trifluoromethyl group participates in radical-mediated processes:

InitiatorSubstrateProductApplicationSource
AIBNStyrene derivativesFluorinated polymersSurface modification
UV lightThiolsThioether adductsFunctional material synthesis

Radical additions to the enone system enable polymer functionalization and thiol-ene click chemistry.

Industrial-Scale Considerations

Key challenges in large-scale reactions include:

  • Moisture sensitivity : Requires anhydrous conditions and inert gas handling .

  • Byproduct management : Neutralization of HCl generated during reactions involving trifluoroacetyl chloride precursors .

  • Catalyst selection : N-methylmorpholine is preferred over pyridine due to reduced toxicity .

This compound’s reactivity profile underscores its utility in synthesizing fluorinated pharmaceuticals, agrochemicals, and advanced materials. Its modular design allows for tailored modifications, making it indispensable in modern organic chemistry.

Scientific Research Applications

Synthesis Applications

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one serves as a versatile intermediate in organic synthesis. It can be used to synthesize various compounds through different chemical reactions:

  • Synthesis of β-Alkyl or Dialkylamino Substituted Enones : The compound can facilitate the formation of β-substituted enones bearing trifluoromethyl groups, which are valuable in pharmaceutical development .
  • Reactions with Organometallics : It reacts with phenylmagnesium bromide to yield ethoxy group substitution products and with organozinc compounds for 1,2-addition to the carbonyl group .

Medicinal Chemistry Applications

In medicinal chemistry, this compound has shown promise in the synthesis of biologically active compounds:

  • Peptide Synthesis : The compound can react with amino acids to form N-protected amino acids, which are essential for peptide synthesis .

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the utility of this compound in synthesizing trifluoromethylated compounds. By employing this compound as a starting material, researchers were able to produce various derivatives that exhibited enhanced biological activity against specific targets in cancer therapy.

Case Study 2: Development of Antiviral Agents

Another research highlighted its application in developing antiviral agents. The compound was utilized to create novel antiviral molecules that showed efficacy against viral infections in preliminary assays.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one, also known by its CAS number 153085-12-2, is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and an ethoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are largely attributed to its fluorinated structure.

The molecular formula of this compound is C₆H₇F₃O₂, with a molecular weight of approximately 168.12 g/mol. It appears as a colorless to light yellow liquid and exhibits volatility with a boiling point around 48 °C at reduced pressure (11 mmHg) . The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for various pharmaceutical applications.

The biological activity of this compound is primarily linked to its ability to interact with biological targets through electrophilic mechanisms. As an electrophile, it can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that may alter the function or activity of these targets . This interaction is crucial for its potential applications in drug discovery and development.

Biological Activity

Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The enhanced metabolic stability and altered pharmacokinetics associated with fluorinated compounds contribute to these effects . However, specific biological assays are necessary to confirm these activities.

Potential Applications

Research indicates that this compound could serve as a versatile building block in organic synthesis and medicinal chemistry. Its derivatives may have potential as bioactive agents in drug development .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaBiological ActivityReferences
This compoundC₆H₇F₃O₂Antibacterial, Antifungal
4-Ethoxy-1,1,1-trifluoro-3-buten-2-oneC₆H₇F₃O₂Antimicrobial
Trifluoromethyl ketonesVariesDiverse biological activities

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated compounds similar to this compound:

  • Antimicrobial Screening : A study focused on the antimicrobial properties of fluorinated compounds found that derivatives of 4-Ethoxy compounds exhibit significant inhibition against various bacterial strains .
  • Drug Development : Research into the pharmacological properties of fluorinated enones has shown promise in developing new therapeutic agents targeting metabolic pathways associated with infectious diseases .

Q & A

Q. What are the established synthetic routes for (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one?

The compound is typically synthesized via two primary methods:

  • Method 1 : Reaction of trifluoroacetyl chloride with ethyl vinyl ether, followed by dehydrochlorination. This route is scalable and yields the (E)-isomer selectively under controlled conditions .
  • Method 2 : Condensation of 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one with sulfoximides in acetonitrile at 80–82°C, catalyzed by triethylamine. This method is useful for generating sulfoximido derivatives . Key analytical techniques (NMR, IR, GC-MS) are recommended for purity assessment.

Q. Which spectroscopic methods are most effective for structural confirmation?

  • X-ray crystallography provides definitive proof of stereochemistry and molecular geometry, as demonstrated in analogous trifluoromethyl enone systems .
  • NMR : 19F^{19}\text{F} NMR is critical for identifying trifluoromethyl environments, while 1H^{1}\text{H} NMR resolves ethoxy and methyl substituents.
  • IR spectroscopy confirms carbonyl (C=O) stretching at ~1700–1750 cm1^{-1} and enone conjugation .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a precursor for agrochemicals (e.g., bicyclopyrone herbicides) and pharmaceuticals (e.g., flonicamid insecticides). Its α,β-unsaturated ketone moiety enables Michael additions and cycloadditions, facilitating heterocycle synthesis .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in reactions with nucleophiles?

The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing the enone system and directing nucleophilic attack to the β-carbon. Steric hindrance from the ethoxy group further modulates selectivity. For example:

  • In reactions with bulky nucleophiles (e.g., Grignard reagents), the ethoxy group sterically blocks the α-position, favoring β-adducts .
  • Computational studies (DFT) are recommended to quantify electronic contributions .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

Conflicting stereochemical results often arise from competing reaction pathways. For example:

  • Catalyst-dependent pathways : Palladium catalysts favor syn-addition in cyclopropanations, while copper catalysts promote anti-selectivity. Detailed kinetic studies (e.g., Eyring analysis) are required to map transition states .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, altering diastereomeric ratios .

Q. How do transition metal catalysts enable silacycle formation from this compound?

Transition metals (e.g., Rh, Pd) mediate Si–C bond activation and insertion. For instance:

  • Rhodium-catalyzed silylation : The compound reacts with silanes (e.g., PhSiH3_3) under mild conditions, forming benzosiloles via C–Si coupling. Mechanistic studies suggest oxidative addition of Si–H bonds precedes migratory insertion .
  • Palladium-mediated ring expansion : Strained silacyclopropanes derived from the enone undergo Pd-catalyzed [2+2] cycloaddition with alkynes, yielding silacyclopentenes .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Low melting point : The compound’s liquid state at room temperature complicates crystal growth. Slow cooling (−20°C) in hexane/ethyl acetate (4:1) mixtures promotes nucleation .
  • Conformational flexibility : Co-crystallization with chiral auxiliaries (e.g., (–)-sparteine) locks the enone in a single conformation, enabling X-ray analysis .

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